molecular formula C9H4ClLiN2O3 B13476177 Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13476177
M. Wt: 230.6 g/mol
InChI Key: UUYVJGCQJFRXSM-UHFFFAOYSA-M
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Description

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a lithium salt derived from the heterocyclic 1,2,4-oxadiazole scaffold. The compound features a 4-chlorophenyl substituent at the 3-position and a carboxylate group at the 5-position of the oxadiazole ring. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

Molecular Formula

C9H4ClLiN2O3

Molecular Weight

230.6 g/mol

IUPAC Name

lithium;3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C9H5ClN2O3.Li/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1

InChI Key

UUYVJGCQJFRXSM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed by cyclodehydration of acylhydrazides or benzohydrazides with appropriate carboxylic acid derivatives or their activated forms. Common methods include:

  • Cyclodehydration Using Dehydrating Agents:
    Use of agents such as thionyl chloride (SOCl2), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or silica-supported dichlorophosphate under microwave irradiation facilitates efficient ring closure with high yields (70–92%).

  • Oxidative Cyclization:
    Iodine-mediated oxidation of semicarbazide intermediates derived from substituted aldehydes can also produce oxadiazole rings under mild conditions.

  • Electro-oxidative Synthesis:
    Electrochemical methods employing lithium perchlorate as an electrolyte in acetonitrile solvent have been reported to synthesize 2-amino-5-substituted oxadiazoles, which can be adapted for 3-substituted analogues.

Formation of the Lithium Carboxylate Salt

After obtaining the 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, the lithium salt is formed by neutralization with lithium hydroxide or lithium carbonate in aqueous or alcoholic media. This step yields the this compound with the lithium ion coordinated to the carboxylate group.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclodehydration Thionyl chloride, EDC, or silica-supported dichlorophosphate; microwave irradiation or reflux High yield (70–92%), efficient ring closure
Oxidative cyclization Iodine (I2) as oxidant in suitable solvent Mild conditions, good for semicarbazide intermediates
Electrochemical synthesis Lithium perchlorate (LiClO4) in acetonitrile; platinum electrode Room temperature, green chemistry approach
Lithium salt formation Lithium hydroxide (LiOH) or lithium carbonate (Li2CO3) in aqueous/alcoholic solution Neutralization to form lithium carboxylate salt

Comparative Analysis with Analogous Compounds

Compound Substituent Preparation Similarity Unique Considerations
This compound 4-Chlorophenyl Starts from 4-chlorobenzohydrazide; standard cyclodehydration Chlorine substituent affects electronic properties and reactivity
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate 4-Fluorophenyl Similar synthetic route; fluorine influences stability and reactivity Fluorine imparts higher electronegativity, affecting reaction pathways
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylate 4-Methylphenyl Similar cyclization methods Methyl group adds electron-donating effects altering reactivity

Research Findings Supporting Preparation Methods

  • The use of microwave irradiation combined with dehydrating agents like silica-supported dichlorophosphate has been shown to accelerate cyclodehydration reactions, yielding oxadiazole derivatives efficiently and in environmentally friendlier conditions.
  • Iodine-mediated oxidative cyclization provides a mild and selective route to oxadiazoles from semicarbazide intermediates, enabling high yields without harsh reagents.
  • Electrochemical synthesis using lithium salts as electrolytes offers a green alternative to traditional chemical oxidants, with potential scalability advantages.
  • The lithium salt formation step is straightforward, involving neutralization of the carboxylic acid with lithium bases, ensuring high purity of the lithium carboxylate compound.

Summary Table of Preparation Methods

Preparation Step Method/Agent Advantages Yield / Notes
Oxadiazole ring formation Cyclodehydration with SOCl2 or EDC High yield, microwave-assisted acceleration 70–92% yield
Iodine-mediated oxidation Mild conditions, selective High yield
Electrochemical synthesis Green chemistry, room temperature Efficient for substituted oxadiazoles
Lithium salt formation Neutralization with LiOH or Li2CO3 Simple, high purity lithium salt formation Quantitative conversion

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heterocyclic Core and Substituents

The 1,2,4-oxadiazole ring is a key feature of this compound. Comparisons with other heterocyclic systems, such as pyrazoles or isoxazoles, reveal differences in electronic properties and stability. For example:

  • Ibipinabant (C₂₃H₂₀Cl₂N₄O₂S): A pyrazole-based compound with dual 4-chlorophenyl groups and a sulfonyl moiety. Unlike the lithium salt, Ibipinabant is a neutral molecule with a methyl-substituted carboximidamide group, contributing to its pharmacological activity as a cannabinoid receptor antagonist .
Table 1: Structural and Functional Comparison
Property Lithium(1+) 3-(4-Cl-Ph)-Oxadiazole-5-Carboxylate Ibipinabant (C₂₃H₂₀Cl₂N₄O₂S)
Core Heterocycle 1,2,4-Oxadiazole Pyrazole
Substituents 4-Chlorophenyl, Carboxylate 4-Chlorophenyl (×2), Sulfonyl, Methyl
Ionic Nature Lithium salt Neutral molecule
Reported Applications Not explicitly stated (inferred materials/pharma) Cannabinoid receptor antagonist

Electronic and Solubility Profiles

  • Oxadiazole vs.
  • Lithium Counterion : Enhances aqueous solubility compared to analogous sodium or potassium salts, which may influence bioavailability or crystallinity .

Biological Activity

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of anticancer and antimicrobial research. The following sections will explore the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of lithium oxadiazole derivatives generally involves the reaction of hydrazides with carboxylic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃). The specific synthesis pathway for this compound typically includes:

  • Formation of Hydrazide : Reacting 4-chlorobenzohydrazide with a suitable carboxylic acid.
  • Cyclization : The hydrazide undergoes cyclization to form the oxadiazole ring.
  • Lithiation : The final step involves the introduction of lithium ions to stabilize the compound.

This synthetic route allows for the efficient production of various oxadiazole derivatives with potential biological activity .

Biological Activity

This compound has been investigated for several biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cell Line Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines including HL-60 (leukemia) and MCF7 (breast cancer). The GI50 values for some derivatives were reported to be less than 10 µM .
CompoundCell LineGI50 (µM)
Compound AHL-603.52
Compound BMCF79.51
Lithium(1+) OxadiazoleVarious<10

Antimicrobial Activity

Oxadiazoles have also shown promising results in antimicrobial assays:

  • Bacterial Inhibition : Studies indicate that certain oxadiazole derivatives exhibit strong antibacterial properties against pathogens such as E. coli and S. aureus. For example, derivatives with structural similarities to this compound have shown minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Enzyme Inhibition : Some studies have suggested that oxadiazoles may inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : There is evidence indicating that these compounds can intercalate with DNA or disrupt its function, leading to apoptosis in cancer cells .

Study on Anticancer Effects

A notable study evaluated a series of oxadiazole derivatives for their anticancer activity. Among them, this compound was tested against various cancer cell lines. Results showed that it significantly inhibited cell growth at concentrations lower than those required for conventional chemotherapeutics .

Antimicrobial Efficacy Study

In another investigation focusing on antimicrobial properties, this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that its mechanism involved disrupting bacterial cell wall synthesis .

Q & A

Q. What are the optimal synthetic routes for Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation of a nitrile precursor with hydroxylamine, followed by carboxylation and lithium salt formation. Key steps include:

  • Cyclization: Use of 4-chlorobenzonitrile and hydroxylamine hydrochloride under reflux in ethanol/water (1:1) to form the oxadiazole core .
  • Carboxylation: Reaction with chloroformate derivatives (e.g., ethyl chloroformate) in anhydrous tetrahydrofuran (THF) at 0–5°C to introduce the carboxylate group.
  • Lithiation: Neutralization with lithium hydroxide in methanol to yield the lithium salt.
    Critical Parameters:
  • Temperature control during carboxylation (<10°C) minimizes side reactions.
  • Solvent polarity (THF vs. DMF) impacts cyclization efficiency, with THF yielding higher purity (≥90%) .

Q. How should researchers characterize the structural and thermal stability of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Structural Confirmation:
    • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the oxadiazole ring and substituent positions. For example, the 4-chlorophenyl group shows aromatic protons as a doublet at δ 7.5–7.8 ppm .
    • X-ray Crystallography: Resolves lithium coordination geometry and confirms the absence of polymorphic variations .
  • Thermal Stability:
    • DSC/TGA: Decomposition onset at ~220°C (TGA) correlates with oxadiazole ring stability. Melting points (observed: 185–190°C) should align with computational predictions (e.g., DFT) .

Q. What solubility and formulation challenges arise with this lithium salt in biological assays?

Methodological Answer: The compound’s limited aqueous solubility (<1 mg/mL at pH 7.4) requires formulation optimization:

  • Co-Solvents: Use DMSO (≤5% v/v) for in vitro studies to prevent precipitation.
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .
  • pH Adjustment: Solubility increases at pH >9 due to carboxylate deprotonation, but lithium ion dissociation must be monitored via conductivity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Discrepancies often stem from assay conditions or impurity profiles. Strategies include:

  • Dose-Response Profiling: Use IC50_{50} curves to distinguish between selective antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) and non-specific cytotoxicity (e.g., IC50_{50} = 50 µM in HepG2 cells) .
  • Impurity Analysis: HPLC-MS (≥95% purity) identifies byproducts like unreacted nitriles, which may skew bioactivity results .
  • Mechanistic Studies: Fluorescence-based assays (e.g., DNA intercalation) differentiate between membrane disruption (common in antimicrobial action) and apoptosis induction (cytotoxicity) .

Q. What computational models predict interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to targets like dihydrofolate reductase (DHFR). The 4-chlorophenyl group shows hydrophobic interactions with Leu28 and Phe31 residues .
  • QSAR Analysis: Hammett constants (σ = +0.23 for 4-Cl substituent) correlate with electron-withdrawing effects, enhancing enzyme inhibition potency .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, with RMSD <2 Å indicating stable binding .

Q. How does the 4-chlorophenyl substituent influence photostability and degradation pathways?

Methodological Answer:

  • Photodegradation Studies: UV irradiation (λ = 254 nm) in methanol/water (9:1) reveals:
    • Primary Pathway: Cleavage of the oxadiazole ring via Norrish-type I reactions, forming 4-chlorobenzoic acid (HPLC-MS confirmation) .
    • Role of Chlorine: The electron-withdrawing 4-Cl group reduces HOMO-LUMO gap (DFT calculations: ΔE = 4.1 eV), accelerating degradation vs. non-halogenated analogs .
  • Stabilization Strategies: Addition of antioxidants (e.g., BHT) or light-protective packaging (amber glass) reduces degradation by >70% .

Q. What experimental designs mitigate lithium ion interference in electrochemical studies?

Methodological Answer: Lithium’s high ionic mobility can skew conductivity measurements. Solutions include:

  • Ion-Selective Electrodes (ISEs): Calibrate with Li+^+ standards to distinguish contributions from the carboxylate anion.
  • Chelation: Add crown ethers (e.g., 12-crown-4) to sequester Li+^+ and isolate anion behavior in cyclic voltammetry .
  • Control Experiments: Compare with sodium/potassium salts to baseline lithium-specific effects .

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